3-Ethoxybenzene-1-carboximidamide
Description
3-Ethoxybenzene-1-carboximidamide (C₉H₁₂N₂O) is an aromatic compound featuring a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 3-position and a carboximidamide group (–C(=NH)NH₂) at the 1-position. Its molecular structure is defined by the SMILES notation c1c(cc(C(=N)N)cc1)OCC and the InChI identifier InChI=1S/C9H12N2O/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) . The compound is typically stored under inert atmospheric conditions at 2–8°C in its hydrochloride salt form (CAS 25027-74-1; MW 200.67 g/mol), which exhibits hazards including skin/eye irritation (H315/H319) and acute toxicity (H302) .
Properties
CAS No. |
25412-70-8 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) |
InChI Key |
OZPMVTBYBADRPR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=N)N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
3-Amino-N'-hydroxybenzene-1-carboximidamide
- Structure: Substituted benzene with an amino (–NH₂) group at the 3-position and a hydroxycarboximidamide (–C(=N–OH)NH₂) group at the 1-position.
- Higher polarity likely improves aqueous solubility but reduces lipid membrane permeability.
- CAS/MDL: Not explicitly listed in the evidence, but commercial sources reference MDL numbers MFCD08061150 and MFCD07369812 .
3-(2-Methoxyethoxy)benzene-1-carboximidamide
- Structure : Benzene ring with a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at the 3-position and a carboximidamide group at the 1-position.
- Key Differences: The extended ether chain increases molecular weight and lipophilicity compared to the ethoxy variant. Potential for altered pharmacokinetics due to enhanced steric hindrance and solubility in polar solvents.
- CAS : 1016859-17-8 .
Hydrochloride Salt Derivatives
- Example : 3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1).
- Key Differences: Salt formation improves crystallinity and stability but introduces ionic character, affecting solubility in non-polar solvents. Hazard profile includes acute oral toxicity (H302) and respiratory irritation (H335) .
Data Table: Comparative Properties of Selected Carboximidamide Derivatives
Research Findings and Implications
- Solubility Trends : The hydrochloride salt of this compound shows higher solubility in polar solvents compared to the free base, a common trait in ionic derivatives .
- Reactivity : The carboximidamide group (–C(=NH)NH₂) in all analogs is susceptible to hydrolysis under acidic or basic conditions, necessitating controlled storage environments .
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